![molecular formula C16H19N3O3 B5648342 6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)
6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves various strategies, including condensation reactions, cyclization, and the use of specific reagents under controlled conditions to achieve high purity and yields. For example, novel synthesis routes have been developed for substituted naphthyridine derivatives, demonstrating straightforward and efficient methodologies that offer good efficacy and simple purification processes (Ravi et al., 2018).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is often confirmed using spectral data such as IR, 1H NMR, and 13C NMR, alongside elemental analyses. The molecular electrostatic potential (MEP) maps calculated for these compounds help in identifying reactive sites on the molecule's surface, providing insights into potential interactions with biological targets (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Naphthyridine compounds can undergo various chemical reactions, including intramolecular [4 + 2] hetero-Diels-Alder reactions catalyzed by metal salts such as copper bromide, leading to diverse products under mild conditions. These reactions highlight the compounds' versatility and potential for further functionalization (Muthukrishnan et al., 2016).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, including solubility, melting points, and crystalline structure, are critical for their potential applications. X-ray diffraction studies, for instance, provide valuable information about the crystal structure and conformation of these compounds, aiding in the understanding of their physical behavior and stability (Guillon et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the development of naphthyridine derivatives as bioactive molecules. Studies have shown that these compounds exhibit a wide range of biological activities, which can be attributed to their unique chemical properties. For instance, their ability to interact with biological targets is often explored through binding experiments and functional tests, shedding light on their potential therapeutic applications (Balsamo et al., 2002).
properties
IUPAC Name |
6-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-19(9-12(2)22-11)15(20)10-18-7-5-14-13(16(18)21)4-3-6-17-14/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZUNYHUNFIDV-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=CC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2C=CC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one |
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